molecular formula C3H5ClN2S B1394989 Isothiazol-4-amine hydrochloride CAS No. 64527-29-3

Isothiazol-4-amine hydrochloride

Cat. No. B1394989
CAS RN: 64527-29-3
M. Wt: 136.6 g/mol
InChI Key: HZDCYJWMJZADPX-UHFFFAOYSA-N
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Description

Isothiazol-4-amine hydrochloride, also known as 4-Amino-2-methylthio-1H-isothiazol-3-one hydrochloride, is a versatile chemical compound with a wide range of applications in the scientific research field . It is a white crystalline solid with a molecular weight of 201.6 g/mol and a melting point of 128-131 °C .


Synthesis Analysis

Isothiazolones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

Isothiazol-4-amine hydrochloride is structurally related to isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazolones are produced by oxidation of enamine-thiones . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .


Physical And Chemical Properties Analysis

Isothiazol-4-amine hydrochloride is a white crystalline solid with a molecular weight of 201.6 g/mol and a melting point of 128-131 °C .

Scientific Research Applications

  • Synthetic Approaches and Reactions :

    • Dikusar et al. (2019) developed synthetic approaches for substituted isothiazoles, including 5-phenyl-1,2-oxazole-3-carboxamides and 4,5-dichloro-1,2-thiazole-3-carboxamides, using reactions of corresponding acid chlorides with primary amines. These reactions are crucial in the synthesis of functionalized isothiazoles (Dikusar et al., 2019).
  • Biological Activity and Metal Complexes :

    • Kletskov et al. (2019) explored isothiazoles in synthesizing biologically active substances and ligands for metal complexes. They noted that some isothiazoles serve as effective drugs and plant protection chemicals, while others are used in cancer chemotherapy (Kletskov et al., 2019).
  • Formation of Isothiazoles :

    • Olofson et al. (1966) investigated the reaction of dithiolium salts with ammonia, yielding isothiazoles. This study provides insight into the general behavior of dithiolium salts and the mechanism of isothiazole formation (Olofson et al., 1966).
  • Novel Ring Closure to Isothiazoles :

    • Naito et al. (1968) described a novel procedure for cyclization to an isothiazole ring by reacting α-amino ketones with thionyl chloride or sulfur monochloride. This research contributes to the methods for producing 4-hydroxyisothiazoles (Naito et al., 1968).
  • Phosphorus Pentoxide Amine Hydrochloride Reagents in Synthesis :

    • Jensen & Pedersen (1981) synthesized 3-Amino-1,2-benzisothiazole-1,1-dioxides and 3-Aminothieno[3,4-d]isothiazole-1,1-dioxides using phosphorus pentoxide and amine hydrochlorides. This study adds to the understanding of reagents used in isothiazole synthesis (Jensen & Pedersen, 1981).
  • Antibacterial Activity of Isothiazoline Derivatives :

    • Naik (2017) synthesized 2-isothiazoline derivatives with antibacterial properties. These findings contribute to the potential medicinal applications of isothiazoline derivatives (Naik, 2017).
  • Inhibitory Activity towards Acetylcholinesterase :

    • Wolf et al. (2008) synthesized triaryl-substituted isothiazoles and evaluated their inhibitory activity towards acetylcholinesterase, an enzyme relevant in neurodegenerative diseases (Wolf et al., 2008).

Safety And Hazards

Isothiazol-4-amine hydrochloride may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to handle it with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1,2-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCYJWMJZADPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696349
Record name 1,2-Thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazol-4-amine hydrochloride

CAS RN

64527-29-3
Record name 4-Isothiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64527-29-3
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Record name 1,2-Thiazol-4-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80696349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazol-4-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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